![molecular formula C14H13N3 B7472759 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPAC and has a molecular formula of C15H14N3. The synthesis of MPAC is a complex process that involves several steps.
作用機序
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC inhibits the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MPAC has several biochemical and physiological effects. MPAC has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using MPAC in lab experiments is its anti-tumor activity. MPAC can inhibit the growth of cancer cells, which can be useful in the development of new cancer treatments. Additionally, MPAC has anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using MPAC in lab experiments is its complex synthesis method. The synthesis of MPAC requires high temperature and pressure and a palladium catalyst, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the use of MPAC in scientific research. One potential direction is the development of new cancer treatments based on MPAC. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC can be used in the synthesis of other compounds, which can have potential applications in drug discovery. Another potential direction is the study of the mechanism of action of MPAC. The mechanism of action of MPAC is not fully understood, and further research is needed to determine how it inhibits the activity of certain enzymes. Finally, the synthesis of MPAC can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in scientific research.
Conclusion
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has potential applications in various research fields. The synthesis of MPAC is a complex process that requires high temperature and pressure and a palladium catalyst. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has anti-inflammatory properties and can be used to treat various inflammatory diseases. The future directions for MPAC include the development of new cancer treatments, the study of its mechanism of action, and the optimization of its synthesis.
合成法
The synthesis of MPAC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with 2-bromopyridine-3-carbonitrile. This reaction results in the formation of 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile. The reaction is catalyzed by a palladium catalyst and requires high temperature and pressure. The yield of MPAC is approximately 65-70%.
科学的研究の応用
MPAC has several potential applications in scientific research. One of the primary applications of MPAC is in the field of medicinal chemistry. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases. MPAC can also be used in the synthesis of other compounds, which can have potential applications in drug discovery.
特性
IUPAC Name |
2-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIUKXPPCTRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

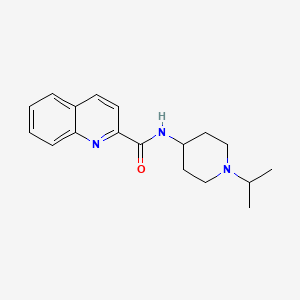
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
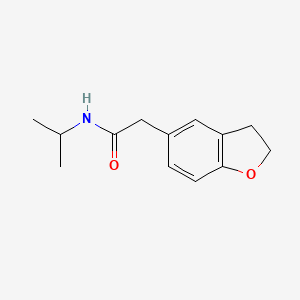

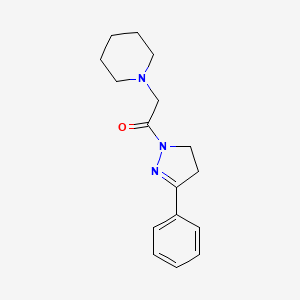

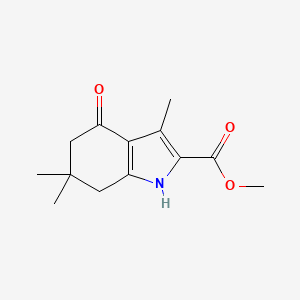
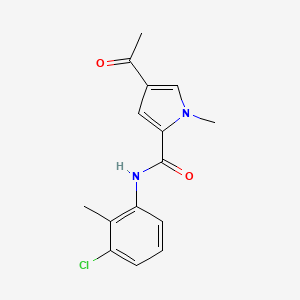
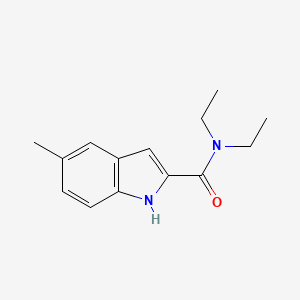
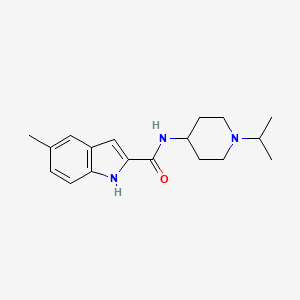
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
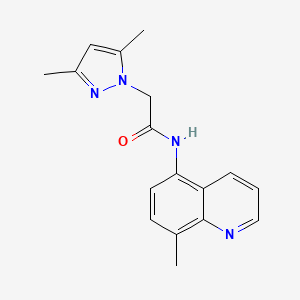
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)